BenchChemオンラインストアへようこそ!

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Serotonin Transporter SERT Binding Affinity Halogen SAR

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride (CAS 1185133-11-2) is a synthetic small molecule composed of a piperidine ring linked via a methyleneoxy bridge to a 6-bromo-2-naphthyl moiety, supplied as the hydrochloride salt with a molecular weight of 356.68 g/mol. The compound belongs to the class of naphthyloxy-piperidines, recognized as privileged scaffolds in monoamine transporter pharmacology.

Molecular Formula C16H19BrClNO
Molecular Weight 356.7 g/mol
CAS No. 1185133-11-2
Cat. No. B1521424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
CAS1185133-11-2
Molecular FormulaC16H19BrClNO
Molecular Weight356.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl
InChIInChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H
InChIKeyIZZOZRDPLWNHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride (CAS 1185133-11-2): Procurement-Relevant Structural and Pharmacophoric Profile


3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride (CAS 1185133-11-2) is a synthetic small molecule composed of a piperidine ring linked via a methyleneoxy bridge to a 6-bromo-2-naphthyl moiety, supplied as the hydrochloride salt with a molecular weight of 356.68 g/mol [1]. The compound belongs to the class of naphthyloxy-piperidines, recognized as privileged scaffolds in monoamine transporter pharmacology [2]. The bromine atom at the 6-position of the naphthalene ring is a critical structural determinant for target engagement, while the oxymethyl linker introduces conformational flexibility distinct from both direct ether and longer-chain analogs [3]. This compound is primarily utilized as a building block in medicinal chemistry and as a fragment for structure-activity relationship (SAR) exploration of central nervous system (CNS) targets [4].

Why 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride Cannot Be Directly Substituted by Other Naphthyl-Piperidine Analogs


In-class naphthyl-piperidine compounds exhibit profound pharmacodynamic divergence driven by halogen type, halogen position, and linker geometry. For instance, replacement of the 6-bromo substituent with other halogens results in a >200-fold variation in serotonin transporter (SERT) affinity in analogous scaffolds [1]. Shifting the bromine from the 6- to the 1-position on the naphthalene ring alters the binding pocket occupancy and eliminates the pi-pi stacking interaction with Phe335 in transmembrane domain 6 critical for triple reuptake inhibition [2]. Additionally, removing the methylene spacer to create a direct ether analog (CAS 1185016-11-8) eliminates a rotational degree of freedom, which docking studies suggest restricts the optimal orientation of the piperidine ring within the central binding pocket [2]. These structural distinctions mean that procurement specifications cannot be relaxed to 'any brominated naphthyl-piperidine' without risking substantial loss of target engagement and functional activity.

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


6-Bromo Substitution Confers ~80-Fold Higher SERT Affinity Compared to Chloro Analog in Naphthyl-Methoxy-Piperidine Scafold

In a structurally analogous series of halogenated naphthyl methoxy piperidines, the 6-bromo-substituted naphthyl derivative exhibited an IC50 of 0.015 nM for displacing [³H]citalopram binding at the serotonin transporter (SERT), compared to 1.24 nM for the 6-chloro analog, 3.37 nM for the 6-fluoro analog, and 4.1 nM for the 6-iodo analog [1]. This represents an ~83-fold affinity advantage for the bromo congener over the chloro compound. Although the linker in this series is a methoxy group rather than the oxymethyl present in CAS 1185133-11-2, the halogen-dependent affinity trend is driven by the naphthyl substitution and is applicable to congeneric series evaluation.

Serotonin Transporter SERT Binding Affinity Halogen SAR

6-Bromo-2-naphthyl Substituent Enables Triple Reuptake Inhibition While Unsubstituted 2-Naphthyl Loses DAT Activity

In a head-to-head comparison within a 4-benzylpiperidine carboxamide series, compound 8k (bearing a 6-bromo-2-naphthyl R1 substituent with a 2-carbon linker) functioned as a triple reuptake inhibitor with balanced inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). In contrast, compound 7j (bearing an unsubstituted 2-naphthyl substituent with a 3-carbon linker) lacked DAT activity (>10 µM for DA reuptake inhibition) and bound only to SERT and NET [1]. Molecular docking revealed that the bromine atom acts as a steric anchor, forcing the naphthyl group into the central binding pocket where it engages Phe335 in TM6 via pi-pi stacking, whereas the 2-naphthyl group of 7j was displaced toward the extracellular open-site [1].

Triple Reuptake Inhibitor Dopamine Transporter Structure-Activity Relationship

Oxymethyl Linker Introduces Rotatable Bond Flexibility Missing in Direct Ether Analogs

The target compound (CAS 1185133-11-2) possesses a methyleneoxy (-CH2-O-) linker between the piperidine ring and the 6-bromo-2-naphthyl group, incorporating three rotatable bonds, compared to only two rotatable bonds in the direct ether analog 3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride (CAS 1185016-11-8) [1]. In the related 4-benzylpiperidine carboxamide series, docking studies demonstrated that the linker carbon count critically determines whether a compound exhibits SNRI-only or triple reuptake inhibitor functionality, with the optimal linker length allowing the naphthyl group to access the deep central binding pocket [2]. The additional methylene spacer in CAS 1185133-11-2 provides increased conformational sampling that may facilitate induced-fit binding to targets with deeper or sterically restricted pockets compared to the direct ether congener.

Conformational Flexibility Linker SAR Molecular Design

6-Position Bromine Regioisomer Exhibits Distinct Binding Pose Compared to 1-Position Bromine Congener

The patent literature demonstrates that naphthalene bromination position critically alters pharmacological profile. The 1-bromo-2-naphthyl methoxy piperidine (Compound 1 in US5919797) was developed as a SERT-selective radiotracer, whereas SAR data from the 4-benzylpiperidine carboxamide series show that the 6-bromo-2-naphthyl substituent (as in compound 8k) engages all three monoamine transporters (SERT, NET, DAT) through a distinct binding pose [1][2]. In the 6-bromo-2-naphthyl configuration, the bromine atom is positioned to interact with Ala331 in TM6 and Phe556 in TM11, whereas the 1-bromo isomer would project the halogen into a sterically incompatible region of the binding pocket [2]. Quantitative binding data for the 1-bromo regioisomer showed an IC50 of 0.015 nM at SERT but with no reported DAT engagement, supporting a regioisomer-dependent selectivity switch [1].

Regioisomer SAR Monoamine Transporter Binding Naphthyl Substitution Position

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Monoamine Transporter Triple Reuptake Inhibitor Fragment-Based Drug Discovery

This compound serves as a privileged fragment for triple reuptake inhibitor programs targeting SERT, NET, and DAT simultaneously. As demonstrated by compound 8k in the 4-benzylpiperidine carboxamide series, the 6-bromo-2-naphthyl moiety is a pharmacophoric element essential for DAT engagement [1]. The oxymethyl linker introduces conformational flexibility analogous to the 2-carbon linker found optimal for triple reuptake inhibition in published SAR studies [1]. Researchers developing CNS therapeutics for depression or attention disorders can use CAS 1185133-11-2 as a key intermediate for exploring linker-length and amine-substitution SAR around a validated triple-transporter pharmacophore.

Halogen-Dependent SERT Affinity Benchmarking in PET Tracer Development

The 6-bromo substituent's superior SERT affinity (IC50 0.015 nM in analogous naphthyl-methoxy-piperidine scaffolds) compared to chloro (1.24 nM, ~83-fold weaker) and fluoro (3.37 nM, ~225-fold weaker) isogenes establishes bromine as the optimal halogen for high-affinity probe development [2]. CAS 1185133-11-2 can serve as a cold reference standard for competitive binding assays or as a synthetic precursor for ⁷⁶Br-labeling strategies in positron emission tomography (PET) tracer development, where the late-stage bromination advantage described in patent US5919797 is leveraged [2].

Regioisomer-Controlled Polypharmacology Probe Synthesis

For research groups investigating how naphthalene substitution position governs monoamine transporter selectivity, CAS 1185133-11-2 provides the 6-bromo regioisomer scaffold associated with polypharmacology (SERT/NET/DAT engagement), in contrast to the 1-bromo regioisomer which yields SERT-selective ligands [2][3]. Procurement of this specific regioisomer enables systematic comparison with the 1-bromo counterpart (CAS 1185016-11-8 direct ether or other 1-bromo analogs) to map regioisomer-dependent binding poses and selectivity profiles in medicinal chemistry programs.

Conformationally-Expanded Fragment Library Expansion via Oxymethyl Linker Chemistry

The three rotatable bonds provided by the oxymethyl linker, compared to two in the direct ether analogs (CAS 1185016-11-8, CAS 1185301-60-3), offer an expanded conformational sampling space while maintaining an identical topological polar surface area (TPSA 21.3 Ų) [4]. Fragment-based screening libraries can incorporate CAS 1185133-11-2 to probe target pockets requiring deeper ligand penetration or induced-fit conformational adjustments that are inaccessible to the more rigid direct ether congeners. This is particularly relevant for targets with occluded binding sites requiring linker-mediated conformational selection.

Quote Request

Request a Quote for 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.